molecular formula C15H13NO3 B1678049 Pranoprofen CAS No. 52549-17-4

Pranoprofen

Cat. No.: B1678049
CAS No.: 52549-17-4
M. Wt: 255.27 g/mol
InChI Key: TVQZAMVBTVNYLA-UHFFFAOYSA-N
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Description

Pranoprofen is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. It is effective in treating non-infectious inflammatory conditions such as blepharitis and conjunctivitis. Additionally, it is used post-operatively to manage inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of pranoprofen involves several steps. One method includes mixing methanol and metal sodium, adding a specific compound, and stirring for a reaction to obtain an intermediate compound. This intermediate is then mixed with dichloromethane, cooled, and reacted with triethylamine and trimethyl benzyl ammonium chloride. A sulfonyl chloride solution is added dropwise, followed by solvent removal, and further reactions with glacial acetic acid and concentrated hydrochloric acid. The reaction solution is then added to glacial water, and the pH is adjusted to obtain a crude product. This product is further purified by crystallization .

Industrial Production Methods

Industrial production methods for this compound aim to improve yield and purity. These methods often involve optimizing reaction conditions, using specific reagents like p-toluenesulfonyl chloride, methanesulfonic anhydride, and trifluoromethanesulfonic anhydride to reduce byproducts and impurities .

Chemical Reactions Analysis

Types of Reactions

Pranoprofen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pranoprofen is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its anti-inflammatory and analgesic effects in various medical applications . Research suggests it is a safe treatment option in ophthalmology .

Scientific Research Applications

Ophthalmology

  • Corneal Alkali Burns: this compound can mitigate the inflammatory response in corneal alkali burns by reducing the expression levels of NLRP3 and IL-1β in the early stages of injury. Studies on mice with induced corneal alkali burns showed that topical treatment with this compound eye drops resulted in less corneal opacity and neovascularization compared to saline treatment . Histological examination revealed that the this compound group had less corneal structure disorder and better corneal epithelium continuity. Real-time RT-PCR and Western blot analyses indicated that the this compound group expressed lower levels of NLRP3, IL-1β, and MMP-13 mRNA and protein in corneal tissue .
  • Allergic Conjunctivitis: this compound is effective in treating chronic allergic conjunctivitis . A study comparing 0.1% fluorometholone and 0.1% this compound eye drops found both to be effective, with patients receiving either treatment showing improvement .
  • Pterygium: Topical this compound can reduce the expression of vascular endothelial growth factor (VEGF) and cyclo-oxygenase-2 (COX-2) in primary pterygium . A study involving 120 patients with primary pterygium found that those treated with topical this compound 0.1% four times daily for 4 weeks showed a significant reduction in VEGF and COX-2 expression in pterygial vascular endothelial cells compared to those treated with fluorometholone or no treatment .
  • Post-Strabismus Surgery Inflammation: this compound 0.1% is as effective as diclofenac sodium 0.1% in reducing inflammation and pain following strabismus surgery . A study comparing the two treatments found no significant difference in postoperative inflammation measurements, such as discomfort, chemosis, secretion, conjunctival hyperemia, and conjunctival gap size .
  • Cataract Surgery: Preoperative administration of this compound can reduce pain during sequential second-eye cataract surgery .
  • Ocular Drug Delivery: this compound is being explored in ocular drug delivery systems . Studies utilizing microemulsions and niosomes to deliver this compound have shown enhanced drug permeation and reduced ocular irritation, suggesting potential for improved bioavailability and targeted drug delivery in the eye .

Data Table: this compound Applications in Ophthalmology

ApplicationDosage/ConcentrationFrequency/DurationKey Findings
Corneal Alkali Burns0.1% eye dropsTopical treatmentAlleviates inflammatory response by inhibiting NLRP3 and IL-1β expression, reducing corneal epithelial damage .
Chronic Allergic Conjunctivitis0.1% eye dropsFour times daily for 4 weeksEffective in treating chronic allergic conjunctivitis .
Primary Pterygium0.1% eye dropsFour times daily for 4 weeksReduces VEGF and COX-2 expression in pterygial vascular endothelial cells, potentially reducing postoperative recurrence .
Post-Strabismus Surgery0.1%Topical applicationAs effective as diclofenac sodium 0.1% in reducing inflammation and pain .
Cataract SurgeryNot specifiedPreoperative administrationReduces pain during sequential second-eye cataract surgery .
Ocular Drug DeliveryVariousTopical applicationEnhanced drug permeation and reduced ocular irritation with microemulsions and niosomes, suggesting potential for improved bioavailability and targeted drug delivery in the eye .

Case Studies

While specific detailed case studies were not available in the search results, the studies included provide evidence for the applications of this compound:

  • Corneal Alkali Burns: A study used a mouse model to demonstrate the therapeutic effects and mechanism of this compound in corneal alkali burns. Mice treated with this compound showed reduced corneal opacity and neovascularization, along with decreased expression of inflammatory markers .
  • Primary Pterygium: A prospective, randomized study on 120 patients with primary pterygium showed that topical this compound 0.1% reduced the expression of VEGF and COX-2, suggesting its therapeutic potential in reducing postoperative recurrence .
  • Strabismus Surgery: A randomized study on 40 patients undergoing strabismus surgery indicated that this compound 0.1% is as effective as diclofenac sodium 0.1% in reducing postoperative inflammation and pain .

Mechanism of Action

Pranoprofen exerts its effects by inhibiting the synthesis of inflammatory prostaglandins. Prostaglandins are lipids produced at the site of injury or damage, causing inflammation. By blocking their formation, this compound reduces inflammation and pain. The primary molecular targets are the enzymes involved in prostaglandin synthesis .

Comparison with Similar Compounds

Pranoprofen belongs to the class of 2-arylpropionic acids, commonly known as profens. Similar compounds include:

    Ibuprofen: Widely used for pain relief and inflammation.

    Ketoprofen: Effective in treating arthritis and other inflammatory conditions.

    Naproxen: Known for its long-lasting anti-inflammatory effects.

Uniqueness

This compound is unique in its specific application in ophthalmology, particularly for treating eye inflammation and post-operative care. Its efficacy and safety profile make it a preferred choice for these conditions .

Biological Activity

Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID), primarily used in ophthalmology for its anti-inflammatory properties. It is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins, thereby reducing inflammation and pain. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions by inhibiting both COX-1 and COX-2 enzymes. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation. The drug's dual action on COX enzymes is significant because:

  • COX-1 : Involved in the production of prostaglandins that protect the gastric lining and regulate platelet aggregation.
  • COX-2 : Induced during inflammatory processes, leading to increased levels of pro-inflammatory prostaglandins.

The suppression of these enzymes results in reduced inflammation and pain at the site of application .

Therapeutic Applications

This compound is primarily used in the treatment of:

  • Ocular Inflammation : Effective for conditions such as blepharitis and post-operative inflammation following cataract surgery.
  • Topical Applications : Its formulation allows for localized treatment with minimal systemic absorption, reducing potential side effects .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Case Study Insights

  • Efficacy in Pterygium Treatment :
    • A study evaluated the effect of 0.1% this compound on vascular endothelial growth factor (VEGF) and COX-2 expression in patients with primary pterygium. Results showed a significant reduction in VEGF and COX-2 levels, indicating its potential for reducing postoperative recurrence .
  • Transdermal Delivery Systems :
    • Research has focused on enhancing this compound delivery through nanostructured lipid carriers (NLCs). These systems demonstrated improved permeation across various mucosal tissues, suggesting a promising avenue for localized inflammation treatment without systemic effects .
  • Nanoparticle Formulations :
    • Studies on this compound-loaded nanoparticles indicated sustained release and effective anti-inflammatory responses in animal models. This formulation showed reduced cytotoxicity compared to pure this compound, highlighting its safety and efficacy for ophthalmic use .

Data Tables

The following tables summarize key findings from recent studies on this compound:

StudyObjectiveKey Findings
Evaluate effects on VEGF/COX-2Significant reduction in VEGF and COX-2 expression post-treatment
Assess transdermal deliveryEnhanced permeation across mucosal tissues with NLCs
Test nanoparticle formulationSustained release with reduced cytotoxicity; effective anti-inflammatory response

Q & A

Basic Research Questions

Q. What experimental models are recommended for studying Pranoprofen’s COX inhibition mechanism, and how should data be validated?

this compound inhibits COX-1 and COX-2 enzymes, reducing prostaglandin synthesis. For in vitro studies, use enzyme activity assays (e.g., ELISA) to measure IC50 values (7.5 μM for PGE2 inhibition ). Validate findings with molecular docking simulations to confirm binding interactions with COX active sites. Pair in vivo studies with animal models (e.g., murine inflammation models) to correlate pharmacokinetic data (e.g., urinary excretion rates: 81.1% in mice, 51.5% in rats ) with anti-inflammatory efficacy. Ensure reproducibility by replicating experiments across species (e.g., rabbits vs. rodents) .

Q. How can researchers assess this compound’s cytotoxicity in human corneal endothelial (HCE) cells, and what dosing parameters are critical?

Conduct dose-response studies using concentrations ranging from 0.0625–1.0 g/L, with time-dependent viability assays (e.g., MTT or apoptosis markers like DNA fragmentation ). Measure plasma membrane permeability and apoptotic body formation via flow cytometry. Note that cytotoxicity is dose- and time-dependent, with significant apoptosis observed at ≥0.0625 g/L . Include control groups treated with artificial tears or placebo to contextualize clinical relevance .

Q. What statistical methods are suitable for analyzing this compound’s efficacy in randomized controlled trials (RCTs) for ocular diseases?

Use RevMan 5.3 for meta-analyses of RCTs, focusing on endpoints like Schirmer’s test (tear production), fluorescein staining (corneal damage), and adverse event rates. Apply random-effects models to account for heterogeneity, and calculate risk ratios (RR) or mean differences (MD) with 95% confidence intervals . For example, this compound showed superior efficacy rates (RR = 1.26) compared to placebo in dry eye trials .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s clinical efficacy and in vitro cytotoxicity in corneal cells?

Perform systematic reviews with subgroup analyses to identify confounding variables (e.g., formulation pH, exposure duration ). For instance, while in vitro studies report HCE cell apoptosis at ≥0.0625 g/L , clinical formulations (e.g., 0.1% eyedrops) may use lower concentrations or adjuvants (e.g., sodium hyaluronate) to mitigate toxicity . Validate hypotheses using ex vivo corneal permeation models to quantify tissue retention vs. systemic absorption .

Q. What experimental design optimizes enantioselective extraction of this compound using β-cyclodextrin derivatives?

Use a reactive extraction model with variables: organic solvent polarity (e.g., n-octanol), pH (3.5 optimal), and β-CD derivative concentration (0.1 mol·kg⁻¹ for methyl-β-CD). Measure equilibrium constants (367 vs. 269 L·mol⁻¹ for R- and S-enantiomers) via HPLC . Optimize performance factors (pf = 0.039) by testing temperature effects (e.g., 25°C vs. 37°C) and validating with chiral chromatography .

Q. How can Quality by Design (QbD) principles improve this compound-loaded nanoparticle formulations for mucosal delivery?

Apply factorial design to variables like lipid type (e.g., Lanette®18), surfactant concentration (Tween 80), and homogenization pressure. Characterize nanoparticles for size, polydispersity, and drug release kinetics (e.g., 41.99% release at 24 hr for PLGA-hydrogel formulations ). Validate ex vivo permeation in buccal, corneal, and scleral tissues, and use HET-CAM assays to confirm absence of ocular irritation .

Q. What methodologies address publication bias in meta-analyses of this compound combination therapies?

Employ Egger’s regression test and trim-and-fill analysis to detect and adjust for publication bias. For example, a meta-analysis of this compound + olopatadine showed clinical efficacy (OR = 4.42) with no significant adverse event differences (OR = 0.89), but publication bias was detected via funnel plots . Supplement with gray literature searches and trial registries to minimize bias .

Q. Methodological Guidelines

  • Data Collection : Use standardized protocols for in vitro assays (e.g., ER stress markers like CHOP and XBP-1 splicing ) and harmonize clinical endpoints (e.g., tear breakup time) across RCTs .
  • Statistical Tools : Pair ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in cytotoxicity studies. For enantiomer analysis, use nonlinear regression to fit extraction models .
  • Ethical Compliance : Adhere to OECD guidelines for animal studies and obtain IRB approval for human trials, specifying inclusion criteria (e.g., dry eye diagnosis) and adverse event monitoring .

Properties

IUPAC Name

2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQZAMVBTVNYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023497
Record name Pranoprofen
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Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52549-17-4
Record name (±)-Pranoprofen
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Record name Pranoprofen [INN:JAN]
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Record name 2-(5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid
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Synthesis routes and methods I

Procedure details

A Grignard reagent is prepared from 0.31 g of metallic magnesium and 2.9 g of 7-(1-bromoethyl)-5H-[1]benzopyrano[2,3-b]pyridine in 10 ml of anhydrous tetrahydrofuran. To the Grignard reagent is added a large excess of dry ice. The mixture is allowed to stand overnight, and then poured into diluted hydrochloric acid. The precipitate is filtered off, and added to an aqueous sodium bicarbonate solution. An insoluble material is removed by filtration, and the filtrate is made acid with acetic acid. The resulting white crystals are collected and recrystallized from aqueous dioxane to give 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 182.5°-183.5°C.
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
7-(1-bromoethyl)-5H-[1]benzopyrano[2,3-b]pyridine
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
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Synthesis routes and methods II

Procedure details

4.75 g of 2-(5-oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid is dissolved in a solution of 0.88 g of sodium hydroxide in 25 ml of water. To the solution are added 5 g of sodium borohydride and a small amount of toluene, and the mixture is heated under reflux for 3 hours. The reaction mixture is adjusted to pH 3 by adding concentrated hydrochloric acid under ice cooling. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 2.5 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid as white needles melting at 182.5°-183.5°C.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
solvent
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Name
Quantity
25 mL
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solvent
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5 g
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Synthesis routes and methods III

Procedure details

2.5 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid is dissolved in 20 ml of 0.5 N aqueous sodium hydroxide soution, and 1 g of Raney nickel is added. The solution is stirred in a hydrogen stream at ordinary pressure and temperature until absorption of 230 ml of hydrogen is attained. The Raney nickel is removed by filtration, and the filtrate is neutralized with hydrochloric acid. The resulting crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 1.8 g of 2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid melting at 183°-184°C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
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230 mL
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1 g
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Synthesis routes and methods IV

Procedure details

A mixture of 2.9 g of 2-chloro-2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid, 40 ml of 0.5 N aqueous sodium hydroxide solution and 1 g of Raney nickel is stirred in a hydrogen stream at ordinary pressure and temperature, until absorption of 230 ml of hydrogen is attained. The RAney nickel is then filtered off, and the filtrate is neutralized with hydrochloric acid. The crystalline precipitate is filtered off, washed with water, and recrystallized from aqueous dioxane to give 1.5 g of 2-(5H-[1]benzopyrano-[2,3-b]pyridin-7-yl)propionic acid melting at 183°-184°C.
Name
2-chloro-2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)propionic acid
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
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230 mL
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0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.